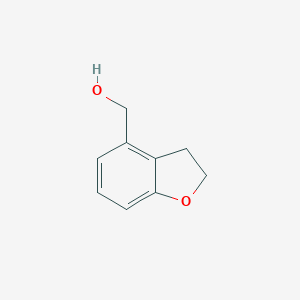

(2,3-Dihydrobenzofuran-4-yl)methanol

Description

(2,3-Dihydrobenzofuran-4-yl)methanol is a bicyclic aromatic compound featuring a fused dihydrofuran ring and a benzene core, with a hydroxymethyl (-CH2OH) substituent at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and a rigid planar framework from the fused ring system. The compound has garnered interest in medicinal chemistry due to the dihydrobenzofuran scaffold's prevalence in bioactive molecules, such as sleep aids (e.g., ramelteon) and anticancer agents .

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJLUQDSYMOIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596265 | |

| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-41-7 | |

| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Etherification and Cyclization

A widely reported method involves the cyclization of o-hydroxyacetophenones under basic conditions. For example, methyl 2-allyloxybenzoate undergoes thermal cyclization at 220°C to yield benzofuran-7-carboxylate derivatives, which are subsequently hydrogenated to produce (2,3-dihydrobenzofuran-4-yl)methanol. This one-pot process eliminates the need for isolation of intermediates, achieving 100% conversion in the hydrogenation step when using 10% Pd/C in acetic acid under 60 psi H₂.

Key variables influencing yield include:

-

Temperature : Cyclization requires temperatures ≥220°C to overcome activation energy barriers.

-

Catalyst loading : Pd/C at 1.6 wt% relative to substrate ensures complete reduction of the benzofuran ring.

-

Solvent effects : Polar protic solvents (e.g., acetic acid) stabilize carbocation intermediates during cyclization.

Hydrogenation of Benzofuran Precursors

Catalytic Hydrogenation under Acidic Conditions

Ethyl 2-methylbenzofuran-4-carboxylate undergoes hydrogenation in acetic acid over 10% Pd/C at 60 psi for 24 hours, yielding ethyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate. Subsequent hydrolysis and reduction steps convert the ester to the target methanol derivative.

Table 1: Hydrogenation Parameters and Outcomes

| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl benzofuran-7-carboxylate | 10% Pd/C | 60 | 18 | 100 |

| 4-Bromo-5-fluorobenzofuran | Pd(PPh₃)₄ | 1 atm | 24 | 78 |

This method’s robustness is attributed to the acidic environment, which protonates the furan oxygen, enhancing ring strain and facilitating hydrogen uptake.

Halogen-Directed Functionalization

Bromine-Assisted Ring Closure

A patent by US20220298129A1 details the synthesis of fluorinated analogs starting from 3-bromo-4-fluorophenol. Reaction with 2-bromo-1,1-diethoxyethane forms 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene, which undergoes polyphosphoric acid (PPA)-mediated cyclization at 120°C to yield 4-bromo-5-fluorobenzofuran. Subsequent cyanation (Zn(CN)₂, Pd(PPh₃)₄) and hydrogenation produce the methanol derivative with 56–78% overall yield.

Critical Factors:

-

Regioselectivity : PPA cyclization favors formation of the 4-bromo isomer over the 6-bromo regioisomer (3:1 ratio).

-

Purification : Solid-phase extraction (SPE) with HLB cartridges removes residual brominated byproducts.

Cyclopropanation and Reductive Amination

Trimethylsulfoxonium Iodide-Mediated Cyclopropanation

A novel approach involves cyclopropanation of propenamide intermediates using trimethylsulfoxonium iodide in DMF. For instance, (trans)-N-methoxy-N-methyl-3-(2,3-dihydrobenzofuran-4-yl)propenamide reacts with the iodonium reagent at 35–40°C to form cyclopropane derivatives, which are hydrolyzed to the methanol product.

Optimization Insights:

-

Base selection : Sodium hydride (NaH) generates the sulfoxonium ylide in situ, critical for ring strain relief.

-

Solvent polarity : DMF stabilizes charged intermediates, achieving 100% conversion in 3 hours.

Phase-Transfer Catalyzed Alkylation

Dibromoethane Alkylation of Dihydroxybenzaldehydes

2,3-Dihydroxybenzaldehyde reacts with dibromoethane in the presence of NaOH and tetrabutylammonium bromide (TBAB) at reflux. This phase-transfer method yields 2,3-dihydrobenzofuran-4-carbaldehyde, which is reduced to the methanol derivative using NaBH₄ in methanol (70% yield).

Advantages:

-

Atom economy : Dibromoethane acts as both alkylating agent and ether precursor.

-

Catalyst reuse : TBAB remains active for ≥5 cycles without significant yield loss.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Hydrogenation of esters | 2 | 95 | High | Industrial |

| Bromine-directed synthesis | 4 | 56–78 | Moderate | Lab-scale |

| Phase-transfer alkylation | 3 | 70 | Low | Pilot-scale |

Key findings:

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydrobenzofuran-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Organic Synthesis

(2,3-Dihydrobenzofuran-4-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for creating diverse chemical structures. For instance, it can be oxidized to form aldehydes or carboxylic acids and reduced to yield alcohols or hydrocarbons.

Research indicates that this compound possesses significant biological activities:

- Antitumor Properties : Studies have shown that this compound can inhibit cancer cell proliferation. For example, one study demonstrated its efficacy against prostate cancer cells by inducing apoptosis through caspase activation pathways .

- Antimicrobial Activity : The compound exhibits potent antibacterial and antifungal properties. It has been found effective against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .

- Melatonergic Effects : Investigations revealed that it acts as an agonist for melatonin receptors MT1 and MT2, suggesting potential applications in treating sleep disorders .

Pharmaceutical Research

The therapeutic potential of this compound is being explored for various diseases. Its unique interactions with molecular targets allow it to influence multiple biochemical pathways, making it a candidate for drug development aimed at conditions like cancer and microbial infections .

Material Science

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its structural properties facilitate the creation of novel compounds with desired characteristics for specific applications in material science.

Comparison with Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| Benzofuran | C8H6O | Basic organic synthesis |

| 2,3-Dihydrobenzofuran | C8H8O | Intermediate in organic synthesis |

| 4-Hydroxybenzofuran | C8H8O2 | Antioxidant properties |

| This compound | C9H10O2 | Antitumor, antimicrobial, melatonergic |

The presence of the methanol group at the 4-position in this compound distinguishes it from related compounds, allowing for unique chemical modifications and enhancing its biological activity.

Case Study 1: Antitumor Efficacy

A study focused on the effects of this compound on prostate cancer cells revealed a significant reduction in cell viability. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research demonstrated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study measured minimal inhibitory concentrations and compared them to established antibiotics, confirming its effectiveness .

Case Study 3: Melatonergic Properties

Investigations into the interaction of this compound with melatonin receptors showed that it acts as an agonist for MT1 and MT2 receptors. This suggests its potential use in treating sleep disorders and other melatonin-related conditions .

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzofuran-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The benzofuran ring system is known to interact with enzymes and receptors, modulating their activity and resulting in various pharmacological outcomes .

Comparison with Similar Compounds

Positional Isomers

The position of the hydroxymethyl group on the dihydrobenzofuran ring significantly influences biological activity and physicochemical properties:

Key Insights :

Functional Group Variations

Replacing the hydroxymethyl group with other moieties alters pharmacological profiles:

Key Insights :

- Ethanol derivatives (e.g., 2-(2,3-Dihydrobenzofuran-5-yl)ethanol) exhibit improved aqueous solubility compared to methanol analogs, making them suitable for oral formulations .

Complex Derivatives in Natural Products

Natural dihydrobenzofuran derivatives often feature intricate substituents:

Key Insights :

Pharmacologically Active Derivatives

Dihydrobenzofuran-based drugs highlight the scaffold’s versatility:

Key Insights :

- The target compound’s 4-methanol group contrasts with the 5-substituents in ramelteon and tasimelteon, suggesting divergent receptor interactions.

- Introducing amide or halogen groups (as in ) could tailor this compound for specific therapeutic targets .

Biological Activity

(2,3-Dihydrobenzofuran-4-yl)methanol is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound features a benzofuran ring system with a methanol group at the 4-position. This structural configuration contributes to its unique chemical and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, influencing multiple biochemical pathways. Key areas of activity include:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

- Antimicrobial Properties : It exhibits antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential enzymes .

- Antioxidative Effects : The compound may reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

Biological Activities

Research has demonstrated that this compound possesses several biological activities:

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on prostate cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : Research demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .

- Melatonergic Properties : Investigations into the compound's interaction with melatonin receptors revealed that it acts as an agonist for MT1 and MT2 receptors, suggesting potential applications in sleep disorders .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds within the benzofuran class:

| Compound | Structure/Modification | Biological Activity |

|---|---|---|

| Benzofuran | Lacks methanol group | Limited activity compared to derivatives |

| 2,3-Dihydrobenzofuran | Similar ring structure without methanol | Moderate biological activity |

| 4-Hydroxybenzofuran | Hydroxyl group at 4-position | Enhanced antioxidant properties but less potent overall |

Q & A

Q. What are the established synthetic routes for (2,3-Dihydrobenzofuran-4-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthetic routes often involve ring-closing reactions or functionalization of pre-existing benzofuran derivatives. For example, fluorinated analogs (e.g., 5-fluoro derivatives) can be synthesized via electrophilic substitution using NaH in THF as a base, followed by reduction of carbonyl intermediates . Optimization includes varying solvents (e.g., methanol for deprotonation), temperature control (0°C for sensitive intermediates), and purification via SPE with HLB cartridges (conditioned with methanol) . Yields typically range from 56% to 78%, depending on substituent steric effects and catalyst selection.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing diastereomers in cyclopropane-containing derivatives . High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., -OH stretch in methanol derivatives). For purity, use reversed-phase HPLC with UV detection, referencing protocols for similar benzofuran analogs .

Q. How can researchers prevent adsorption losses during sample preparation for trace analysis of this compound?

- Methodological Answer : Glassware deactivation with 5% dimethyldichlorosilane (DMDCS) in toluene minimizes analyte adsorption . Use methanol-rinsed HDPE containers for storage. Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol) improves recovery rates for polar intermediates .

Q. What are the key considerations for introducing protecting groups to the methanol substituent during synthesis?

- Methodological Answer : Benzyl ethers or silyl groups (e.g., TBDMS) are commonly used to protect the hydroxyl group. For example, benzyl bromide in THF with NaH as a base facilitates protection, while catalytic hydrogenation (Pd/C, H₂) enables deprotection . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. How can isotopic labeling (e.g., ¹⁴C) be applied to study the pharmacokinetics of derivatives?

- Methodological Answer : Radiolabeling at the methanamine or cyclopropane positions (e.g., [¹⁴C]Tasimelteon derivatives) involves incorporating ¹⁴C-propionamide precursors. Purify intermediates via flash chromatography (silica gel, methanol/dichloromethane gradient) and validate using liquid scintillation counting .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the dihydrobenzofuran ring, particularly at the 4-position?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, halogenation) is guided by the electron-donating methoxy or hydroxymethyl groups. For fluorination, use Selectfluor® in acetonitrile at 60°C . Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

Q. How can conflicting NMR data for diastereomeric derivatives be resolved?

Q. What role does the dihydrobenzofuran scaffold play in modulating biological activity, and how can SAR studies be designed?

- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on substituent effects at the 4-position (e.g., hydroxymethyl vs. methanamine). Synthesize analogs via reductive amination (NaBH₃CN, methanol solvent) and evaluate activity in vitro (e.g., enzyme inhibition assays). Use molecular docking to correlate steric/electronic properties with binding affinity .

Q. How can researchers address low yields in cascade reactions involving [3,3]-sigmatropic rearrangements?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equiv of diethyl azodicarboxylate) and solvent polarity (THF or dichloromethane). Additives like NH₄F improve sigmatropic shift efficiency. Monitor intermediates via in-situ IR spectroscopy to identify bottlenecks .

Q. What methodologies are effective for analyzing trace impurities (e.g., Tasimelteon-related byproducts) in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.